

Introduction: Targeting an Intracellular Immune Checkpoint

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Compound of Interest

Compound Name: BAY-405
Cat. No.: B15614765

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BAY-405 is an orally available small molecule inhibitor targeting MAP4K1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, MAP4K1 functions as a crucial intracellular immune checkpoint, acting as a negative feedback regulator downstream of T-cell receptor (TCR) stimulation.[1][2] In the tumor microenvironment, factors such as prostaglandin E2 (PGE2) and transforming growth factor-beta (TGF β) can enhance MAP4K1 activity, thereby suppressing anti-tumor T-cell responses.[1][2]

Pharmacological inhibition of MAP4K1 with **BAY-405** is an attractive therapeutic strategy to enhance T-cell-mediated immunity against cancer.[2][3] By blocking this negative feedback loop, **BAY-405** aims to unleash the full potential of T-cells to recognize and eliminate malignant cells.[3]

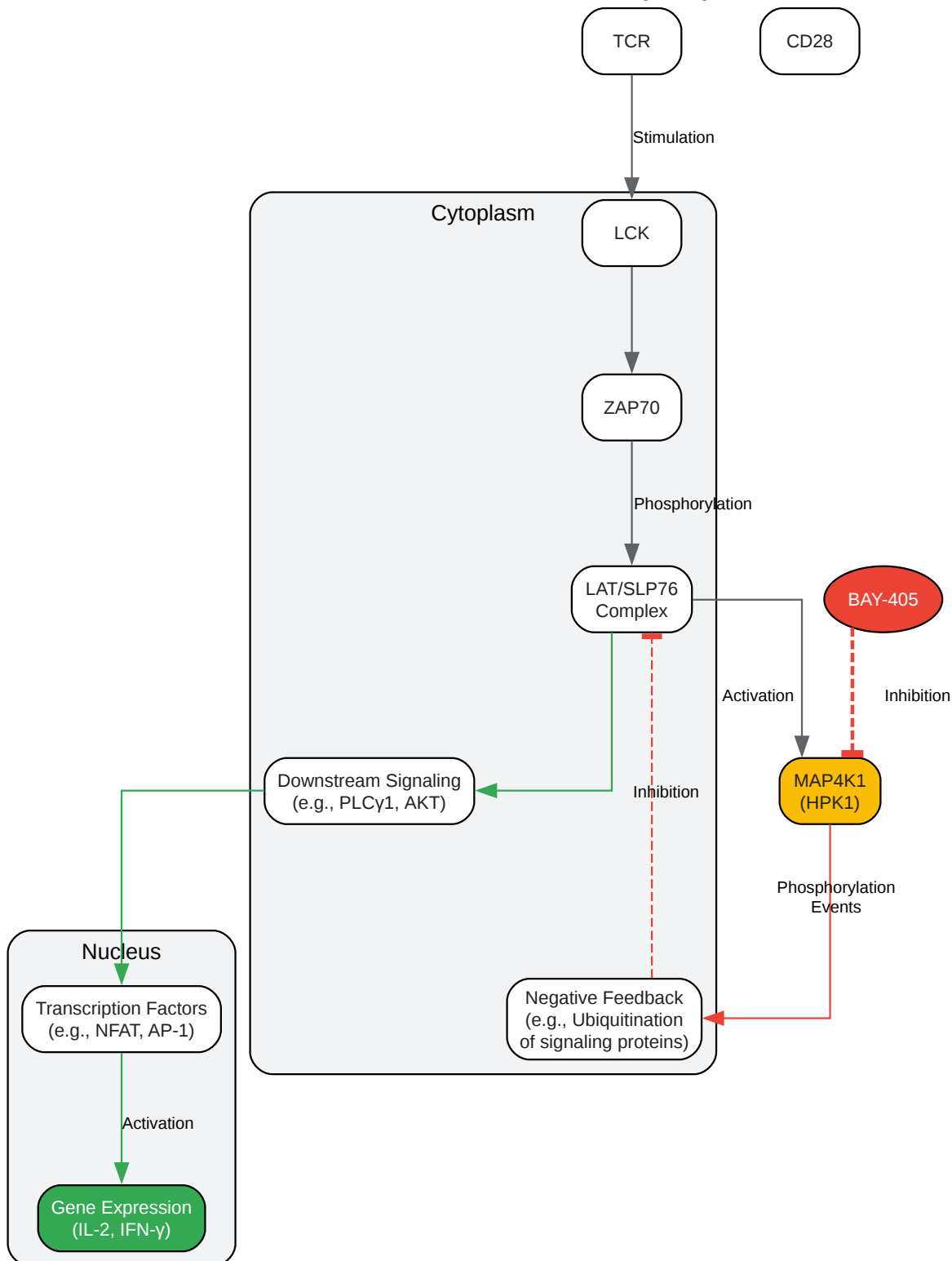
Core Mechanism of Action: ATP-Competitive Inhibition of MAP4K1

BAY-405 functions as a highly potent, ATP-competitive inhibitor of MAP4K1.[3] X-ray crystallography studies have revealed that **BAY-405** binds to the ATP-binding pocket of the MAP4K1 kinase domain. The molecule's pyrrolopyridine core forms two hydrogen bonds with the hinge region of the kinase, anchoring it in the active site.[3] This direct-site competition with

ATP effectively blocks the phosphotransferase activity of MAP4K1, preventing it from phosphorylating its downstream substrates.

The inhibition of MAP4K1 by **BAY-405** removes a critical brake on T-cell activation. Downstream of the TCR, MAP4K1 is known to phosphorylate and activate SLP76, which in turn leads to the degradation of key signaling proteins required for sustained T-cell activation. By inhibiting MAP4K1, **BAY-405** prevents this negative feedback, leading to enhanced and more durable T-cell responses.[3][4] The specific mechanism was further confirmed in experiments where the T-cell enhancing activity of **BAY-405** was abrogated in T-cells expressing a kinase-dead version of MAP4K1.[3]

BAY-405 Mechanism of Action in T-Cell Signaling



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BAY-405 inhibits MAP4K1, blocking a negative feedback loop on TCR signaling.

Quantitative Data Summary

The potency and selectivity of **BAY-405** have been characterized through various biochemical and cellular assays.[3]

Table 1: Biochemical Potency of BAY-405 against MAP4K1

Assay Type	Parameter	Value (nM)	Species
Kinase Activity Assay	IC50	11	Human
ATP Binding Competition	IC50	6.2	Human
High ATP (1 mM) Kinase Assay	IC50	56	Human
Surface Plasmon Resonance (SPR)	Kd	In good agreement with biochemical assay	Human

Source:[3]

Table 2: Cellular Activity and Off-Target Profile

Assay Type	Parameter	Value (μ M)	Target/Channel
SLP76 Phosphorylation	IC50	0.63	Cellular MAP4K1
hERG Channel Binding	IC50	4.9	hERG

Source:[3][4]

Table 3: Kinase Selectivity Profile

Parameter	Value	Notes
Selectivity Score (S)	0.080 (at 1 μ M)	Against a panel of 373 kinases
MAP4K3 Selectivity Ratio	6.5-fold	Closely related kinase
ROCK2 Selectivity Ratio	130-fold	
TCR Signaling Kinases	Good selectivity	ZAP70, Lck, Fyn, Itk, Jak1/2/3

Source:[3]

Experimental Protocols

The mechanism of action of **BAY-405** was elucidated through a series of key experiments.

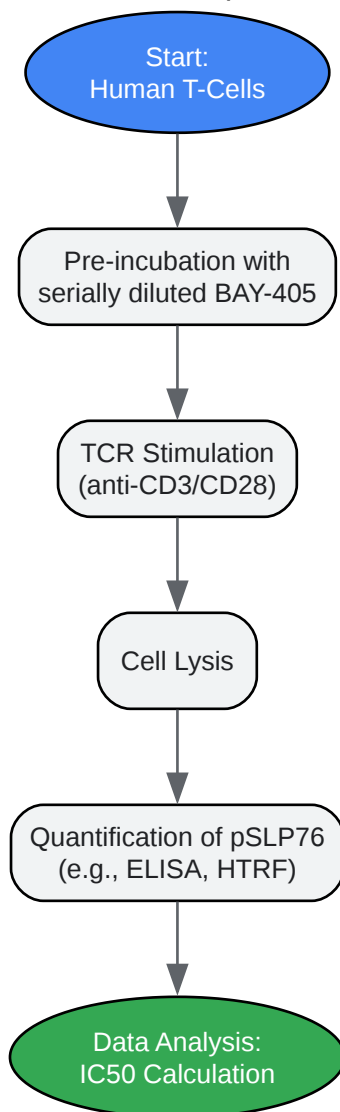
MAP4K1 Biochemical Kinase Assay

- Objective: To determine the direct inhibitory activity of **BAY-405** on MAP4K1.
- Methodology:
 - Recombinant human MAP4K1 kinase domain was used.
 - A generic peptide substrate and ATP were included in the reaction buffer.
 - **BAY-405** was serially diluted and added to the reaction mixture.
 - The kinase reaction was initiated by the addition of ATP.
 - After incubation, the amount of phosphorylated substrate was quantified, typically using a fluorescence-based method or mass spectrometry.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
- ATP Competition: To confirm an ATP-competitive mechanism, the kinase assay was repeated with a high concentration of ATP (e.g., 1 mM). A rightward shift in the IC50 value indicates competition with ATP.[3]

Cellular SLP76 Phosphorylation Assay

- Objective: To measure the potency of **BAY-405** on its target in a cellular context.
- Methodology:
 - A suitable T-cell line (e.g., Jurkat) or primary human T-cells were used.
 - Cells were pre-incubated with various concentrations of **BAY-405**.
 - TCR signaling was stimulated using anti-CD3/CD28 antibodies.
 - After a short stimulation period, cells were lysed to stop the reaction.
 - The level of phosphorylated SLP76 (pSLP76) was measured using a sensitive immunoassay, such as ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
 - IC50 values were determined from the dose-response curve of pSLP76 inhibition.[3]

Workflow for Cellular pSLP76 Assay



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Experimental workflow for determining the cellular potency of **BAY-405**.

In Vivo Tumor Models

- Objective: To assess the anti-tumor efficacy of **BAY-405** and its dependence on the T-cell compartment.
- Methodology:

- Syngeneic mouse tumor models, such as EMT6 (breast cancer) or B16-OVA (melanoma), were used in immunocompetent mice.[4]
- Tumor cells were implanted subcutaneously.
- Once tumors were established, mice were treated with **BAY-405** (administered orally), a vehicle control, or a comparator agent (e.g., anti-PD-L1 antibody).[1][3]
- Tumor growth was monitored over time using caliper measurements.
- To confirm T-cell dependence, studies were repeated in T-cell deficient mice or in mice where T-cells were depleted using antibodies.
- At the end of the study, tumors and spleens could be harvested for immunological analysis (e.g., flow cytometry) to assess the infiltration and activation status of T-cells.

Conclusion

BAY-405 is a potent and selective, orally bioavailable inhibitor of the intracellular immune checkpoint MAP4K1. By directly inhibiting the ATP-dependent activity of MAP4K1 in T-cells, **BAY-405** blocks a key negative feedback loop that normally dampens TCR signaling. This mechanism enhances T-cell effector functions and overcomes immunosuppressive signals within the tumor microenvironment.[2][3] Preclinical data demonstrates that this enhancement of T-cell function translates to significant single-agent, T-cell-dependent anti-tumor efficacy, which can be further improved in combination with PD-L1 blockade.[1][3] These findings establish MAP4K1 inhibition by **BAY-405** as a promising strategy in cancer immunotherapy.

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